molecular formula C19H20N4O3S B2915402 2-methoxy-5-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide CAS No. 1172836-60-0

2-methoxy-5-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide

Cat. No. B2915402
CAS RN: 1172836-60-0
M. Wt: 384.45
InChI Key: LSBMTHFBQHNABC-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond .


Molecular Structure Analysis

The molecular formula of the compound is C19H20N4O3S . The compound is a white crystal with a yield of 83% . The compound has been analyzed using various spectroscopic techniques such as FTIR, NMR, and MS .


Physical And Chemical Properties Analysis

The compound forms white crystals . It has a melting point of 161–163 °C . The compound has been analyzed using various spectroscopic techniques such as FTIR, NMR, and MS .

Scientific Research Applications

Organic Synthesis

This compound serves as a building block in organic synthesis. Its structure, which includes a hindered amine motif, is traditionally challenging to access and provides a chemically differentiated building block for the preparation of drug candidates .

Medicinal Chemistry

In medicinal chemistry, it is used for the synthesis of pharmaceuticals that contain hindered amine motifs . These motifs are present in many drugs and are essential for their biological activity .

Supramolecular Chemistry

The compound’s ability to form intermolecular hydrogen bonds makes it valuable in the study of supramolecular structures. These structures are key in understanding molecular recognition and assembly processes .

properties

IUPAC Name

2-methoxy-5-methyl-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-13-4-10-17(26-3)18(12-13)27(24,25)23-16-8-6-15(7-9-16)20-19-11-5-14(2)21-22-19/h4-12,23H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBMTHFBQHNABC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-5-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide

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